![molecular formula C12H10N2O B2990604 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 524959-64-6](/img/structure/B2990604.png)
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
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Overview
Description
The compound “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the phenyl and methyl groups, as well as the acetonitrile group, can significantly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of an oxazole derivative can be influenced by the substituents attached to the oxazole ring. In this case, the presence of the phenyl and methyl groups, as well as the acetonitrile group, can affect the electronic distribution and steric hindrance within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the acetonitrile group in “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could increase its polarity, affecting properties such as solubility and boiling point .Scientific Research Applications
- Use Case : Researchers utilize it as a secondary scintillator in scintillation cocktails for detecting radiation or other forms of energy emission .
- Use Case : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies living cells by measuring mitochondrial enzyme activity. It reduces tetrazolium dye MTT to purple formazan, providing insights into cell viability .
Fluorescent Reagent and Singlet Oxygen Production
Cell Viability Assays
Anticancer Research
Future Directions
The study of oxazole derivatives is an active area of research, particularly in medicinal chemistry, due to their diverse biological activities . Future research on “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could involve exploring its potential biological activity, developing new synthetic routes, or studying its reactivity.
properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPDHWUKNYNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile |
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